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Compound of Interest

Compound Name: Amlodipine Besylate

Cat. No.: B192989 Get Quote

Introduction

Amlodipine Besylate is a long-acting calcium channel blocker widely used in the treatment of

hypertension and angina. As a Biopharmaceutics Classification System (BCS) Class I drug, it

exhibits both high solubility and high permeability.[1][2] The in vitro dissolution test is a critical

quality control parameter that ensures batch-to-batch consistency and can serve as a

surrogate for in vivo bioequivalence studies, often referred to as a "biowaiver".[2] This

document provides detailed protocols for the two most common dissolution testing approaches

for immediate-release amlodipine besylate tablets: the official United States Pharmacopeia

(USP) compendial method and the multi-pH method used for BCS-based biowaiver

applications.

Summary of Dissolution Methods
The following table summarizes the key parameters for the primary dissolution testing protocols

for Amlodipine Besylate tablets.
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Parameter USP Compendial Method
BCS-Based Biowaiver
Method

Apparatus
USP Apparatus 2 (Paddles)[3]

[4]
USP Apparatus 2 (Paddles)

Dissolution Media 0.01 N Hydrochloric Acid (HCl)

1. pH 1.2 (0.1 N HCl or SGF)

2. pH 4.5 (Acetate Buffer) 3.

pH 6.8 (Phosphate Buffer or

SIF)

Volume 500 mL 500 mL or 900 mL

Rotation Speed 75 rpm
75 rpm (or 100 rpm to prevent

cone formation)

Temperature 37 ± 0.5 °C 37 ± 0.5 °C

Sampling Times 30 minutes
5, 10, 15, 20, 30, 45, 60

minutes

Analytical Method
UV-Vis Spectrophotometry

(~239 nm)

UV-Vis Spectrophotometry

(~240 nm) or HPLC

Acceptance Criteria

NLT 75% (Q) of the labeled

amount dissolved in 30

minutes.

Rapidly Dissolving: ≥85%

dissolved in ≤ 30 minutes. Very

Rapidly Dissolving: ≥85%

dissolved in ≤ 15 minutes.

Special Notes

Use of Teflon-coated paddles

is recommended to prevent

degradation of amlodipine.

Profile comparison using

similarity factor (f2) is required

if the product is not "very

rapidly dissolving".

Experimental Protocols
Protocol 1: USP Compendial Method
This protocol is aligned with the official monograph for Amlodipine Besylate Tablets in the

United States Pharmacopeia.
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1. Reagents and Equipment:

Amlodipine Besylate Reference Standard (RS)

0.01 N Hydrochloric Acid (HCl)

USP Apparatus 2 (Paddles), with 6 vessels and Teflon-coated paddles

Water bath maintained at 37 ± 0.5 °C

UV-Vis Spectrophotometer

1-cm quartz cuvettes

Volumetric flasks and pipettes

0.45-µm syringe filters

2. Dissolution Medium Preparation (0.01 N HCl):

Pipette 8.3 mL of concentrated HCl into a 10-liter carboy containing deaerated, purified

water.

Mix thoroughly. Verify the pH is approximately 2.

3. Standard Solution Preparation:

Prepare a standard solution of USP Amlodipine Besylate RS in the dissolution medium

(0.01 N HCl) to obtain a known concentration similar to that expected from the tablet in the

vessel.

4. Dissolution Procedure:

Set up the dissolution apparatus. Place 500 mL of the dissolution medium into each of the 6

vessels.

Equilibrate the medium to 37 ± 0.5 °C.

Carefully drop one Amlodipine Besylate tablet into each vessel.
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Immediately start the apparatus at a rotation speed of 75 rpm.

After 30 minutes, withdraw a sample from each vessel from a zone midway between the

surface of the medium and the top of the paddle, not less than 1 cm from the vessel wall.

Filter the samples immediately through a 0.45-µm filter, discarding the first few mL of the

filtrate.

5. Sample Analysis (UV Spectrophotometry):

Measure the absorbance of the filtered sample solutions and the Standard solution at the

wavelength of maximum absorbance (approximately 239 nm) using the dissolution medium

as the blank.

Calculate the percentage of the labeled amount of amlodipine dissolved using the standard

formula.

6. Acceptance Criteria:

For Stage 1 (S1), the amount of active ingredient dissolved from each of the 6 tablets is not

less than 75% (Q) of the labeled amount.

Protocol 2: BCS-Based Biowaiver Method
This multi-condition protocol is used to support biowaiver applications for generic drug products

by demonstrating dissolution similarity to a reference product across the physiological pH

range.

1. Reagents and Equipment:

Same as Protocol 1, with the addition of reagents for buffer preparation (sodium acetate,

acetic acid, monobasic potassium phosphate, sodium hydroxide).

2. Dissolution Media Preparation:

pH 1.2 Medium: 0.1 N HCl.
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pH 4.5 Acetate Buffer: Prepare a buffer solution using sodium acetate and acetic acid, and

adjust the pH to 4.5.

pH 6.8 Phosphate Buffer: Prepare a buffer solution using monobasic potassium phosphate

and sodium hydroxide, and adjust the pH to 6.8.

3. Dissolution Procedure:

The procedure is conducted separately for each of the three dissolution media (pH 1.2, 4.5,

and 6.8).

For each medium, place 12 dosage units of the test product and 12 units of the reference

product in separate runs.

Set up the dissolution apparatus. Place 900 mL of the selected dissolution medium into each

vessel.

Equilibrate the medium to 37 ± 0.5 °C.

Drop one tablet into each vessel and immediately start the apparatus at 75 rpm.

Withdraw samples at 5, 10, 15, 20, 30, 45, and 60 minutes. Replace the volume of

withdrawn sample with fresh, pre-warmed medium.

Filter samples immediately through a 0.45-µm filter.

4. Sample Analysis:

Analyze the samples as described in Protocol 1 (UV-Vis) or using a validated HPLC method.

5. Acceptance Criteria:

The product is considered "very rapidly dissolving" if ≥85% of the labeled amount is

dissolved within 15 minutes in all three media. In this case, profile comparison is not

necessary.

The product is considered "rapidly dissolving" if ≥85% is dissolved within 30 minutes in all

three media.
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If the criteria for "very rapidly dissolving" are not met, a similarity factor (f2) calculation is

required to compare the dissolution profiles of the test and reference products. An f2 value

between 50 and 100 indicates similarity.
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Media & Standard
Preparation

Apparatus Setup
(Temp, Volume, Speed)

Tablet Introduction

Timed Sampling

Sample Filtration

Sample Analysis
(UV-Vis or HPLC)
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Purpose of Test?

Use USP Compendial Method
(Single Point, pH 1.2)

 Routine Quality Control 

Use BCS-Based Method
(Multi-pH Profile)

 Biowaiver / Generic Study 

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b192989?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b192989?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

